molecular formula C21H17N3O3 B244228 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B244228
M. Wt: 359.4 g/mol
InChI Key: FQKKSZDDDIHYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as GSK-3 inhibitor, as it inhibits the activity of glycogen synthase kinase-3 (GSK-3). GSK-3 is an enzyme that plays a key role in several cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have a wide range of potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that is involved in several cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of GSK-3 with 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide results in the activation of several signaling pathways that are important for cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide are complex and varied. This compound has been shown to have effects on several different cellular processes, including:
1. Regulation of glucose metabolism: Inhibition of GSK-3 with 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
2. Regulation of cell growth and differentiation: GSK-3 is involved in the regulation of several signaling pathways that are important for cell growth and differentiation. Inhibition of GSK-3 with 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can result in the activation of these pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its specificity for GSK-3 inhibition and its wide range of potential applications. However, there are also limitations to its use, including its complex synthesis process and potential toxicity.

Future Directions

There are several future directions for research involving 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. Some potential areas of research include:
1. Further investigation of its potential use in the treatment of Alzheimer's disease.
2. Exploration of its potential use in combination with other drugs for the treatment of cancer.
3. Investigation of its potential use in the treatment of other diseases that are characterized by dysregulated GSK-3 activity.
4. Development of new synthesis methods that are more efficient and cost-effective.
In conclusion, 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a compound that has been extensively studied for its potential use in scientific research. Its inhibition of GSK-3 has been shown to have a wide range of potential applications, including the treatment of Alzheimer's disease, cancer, and diabetes. While there are limitations to its use, there are also many future directions for research involving this compound.

Synthesis Methods

The synthesis of 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole-5-carboxylic acid with 2-bromo-4-methoxy-N-(2-methylphenyl)benzamide in the presence of a palladium catalyst. This reaction results in the formation of the desired compound.

Scientific Research Applications

The potential applications of 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in scientific research are vast. This compound has been shown to have a wide range of potential uses, including:
1. Treatment of Alzheimer's disease: GSK-3 has been implicated in the development of Alzheimer's disease. Inhibition of GSK-3 with 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
2. Treatment of cancer: GSK-3 is involved in several cellular processes that are important for the development and progression of cancer. Inhibition of GSK-3 with 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have anti-cancer effects in several different types of cancer.
3. Treatment of diabetes: GSK-3 is involved in the regulation of glucose metabolism. Inhibition of GSK-3 with 4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

4-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O3/c1-13-12-15(21-24-19-18(27-21)4-3-11-22-19)7-10-17(13)23-20(25)14-5-8-16(26-2)9-6-14/h3-12H,1-2H3,(H,23,25)

InChI Key

FQKKSZDDDIHYCM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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